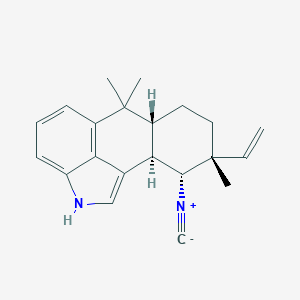
hapalindole H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hapalindole H is a tetracyclic hapalindole alkaloid that is produced by the Stigonematales genus of cyanobacteria. It has a role as a bacterial metabolite. It is an isocyanide, an organic heterotetracyclic compound and a hapalindole.
科学的研究の応用
1. Antibacterial Properties
Hapalindole H exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Research indicates that hapalindoles A-H show minimum inhibitory concentration (MIC) values ranging from 0.06 to 64 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . Notably, hapalindole T has demonstrated exceptional potency against multi-drug resistant (MDR) bacteria, with an MIC of 0.25 μg/mL against S. aureus and 2.0 μg/mL against Pseudomonas aeruginosa .
2. Antifungal Activity
The compound also exhibits antifungal properties, effective against various fungi including strains of Aspergillus, Penicillium, Fusarium, and Candida. For instance, ambiguines A-F have shown low μg/mL values against Candida albicans and Trichophyton mentagrophytes . This positions this compound as a promising candidate for developing new antifungal agents.
3. Antimycotic Effects
Hapalindole-type alkaloids have been recognized for their antimycotic activity, initially discovered through their impact on Anabaena oscillarioides. The potential for these compounds to serve as new antimycotic agents is supported by their efficacy against common fungal pathogens .
4. Neuroactive Properties
Recent studies have identified hapalindoles as sodium channel modulators, suggesting potential applications in treating neurological disorders. In vitro experiments showed that these compounds could reduce membrane potential changes in neuroblastoma cell lines, indicating their neuroactive potential .
Synthetic Applications
The synthesis of this compound and related compounds has been explored extensively, leading to advancements in synthetic methodologies that can produce these complex structures efficiently.
1. Total Synthesis Techniques
Recent advancements include the development of scalable total syntheses of hapalindole U and ambiguine H through innovative synthetic routes. These methods often involve multi-step processes that enhance yield and purity while minimizing the use of protecting groups .
2. Enantioselective Synthesis
Divergent enantioselective synthesis strategies have been employed to construct chiral centers within hapalindole-type alkaloids. For example, ruthenium-catalyzed asymmetric hydrogenation has been utilized to create the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton, which is crucial for many natural products in this class .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of various hapalindoles revealed that compounds like hapalindole T significantly inhibited the growth of MDR strains. The study's findings suggest that further exploration into structure-activity relationships could lead to the development of new antibiotics .
Case Study 2: Neuroactive Potential
Research investigating the neuroactive effects of hapalindoles demonstrated their ability to modulate sodium channels in neuroblastoma cells. The IC50 values indicated potential for these compounds as leads in neuropharmacology .
Data Summary Table
| Compound | Biological Activity | MIC/IC50 Values | Source |
|---|---|---|---|
| Hapalindole T | Antibacterial | 0.25 μg/mL (S. aureus) | Cyanobacteria |
| Ambiguine A | Antifungal | Low μg/mL (C. albicans) | Cyanobacteria |
| This compound | Neuroactive | IC50: 4.8 μM | Neuroblastoma cell lines |
特性
CAS番号 |
101968-75-6 |
|---|---|
分子式 |
C21H24N2 |
分子量 |
304.4 g/mol |
IUPAC名 |
(2R,3R,4R,7R)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18+,19-,21+/m1/s1 |
InChIキー |
SLUFHMQYBPOTFZ-LKRGOLFISA-N |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
異性体SMILES |
C[C@@]1(CC[C@@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
正規SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















